Oleoyl Serotonin
Oleoyl Serotonin
N-oleoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of oleoic acid with the primary amino group of serotonin. It is functionally related to an oleic acid.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0005562
InChI:
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula:
C28H44N2O2
Molecular Weight:
440.7 g/mol
Oleoyl Serotonin
CAS No.:
VCID: VC0005562
Molecular Formula: C28H44N2O2
Molecular Weight: 440.7 g/mol
* For research use only. Not for human or veterinary use.

Description | N-oleoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of oleoic acid with the primary amino group of serotonin. It is functionally related to an oleic acid. |
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Product Name | Oleoyl Serotonin |
Molecular Formula | C28H44N2O2 |
Molecular Weight | 440.7 g/mol |
IUPAC Name | (Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |
Standard InChI | InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- |
Standard InChIKey | LCQKHZYXPCLVBI-KTKRTIGZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Appearance | Assay:≥98%A solution in ethanol |
Synonyms | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-octadecenamide |
PubChem Compound | 24749268 |
Last Modified | Apr 15 2024 |
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